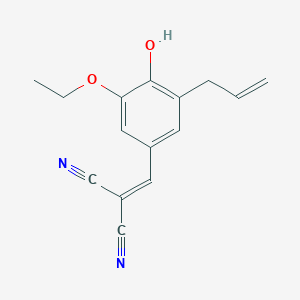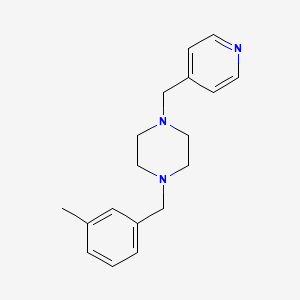
2-(4-bromophenoxy)-N-2-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been extensively studied, demonstrating various methodologies. For instance, the palladium-catalyzed cascade reactions have been employed for synthesizing complex structures, showcasing the efficiency of metal-catalyzed processes in forming hybrid molecules with intricate designs (Ju Zhang et al., 2016). Similarly, the conversion of bromophenols to alcohol under specific conditions reveals the versatility of these compounds in synthesis (M. Wijtmans et al., 2004).
Molecular Structure Analysis
Molecular structure analyses of similar bromophenyl-based compounds have provided insights into their planarity and intramolecular interactions. For example, crystal structure studies of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol reveal a coplanar arrangement between the bromophenol ring and the imidazo[4,5-b]pyridine moiety, highlighting the significance of molecular geometry in determining the properties of such compounds (K. Ouari, 2015).
Chemical Reactions and Properties
Chemical reactions involving bromophenyl compounds are diverse, including cycloadditions and transformations that yield a variety of products with potential for further functionalization. The transformation of bromophenols by aqueous chlorination, for instance, demonstrates their reactivity and the formation of different byproducts under varying conditions (Wenrui Xiang et al., 2020).
Physical Properties Analysis
The physical properties of bromophenyl compounds, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and synthesis. Studies on similar compounds, like the synthesis and properties of novel polyimides derived from pyridine-containing monomers, offer insights into the solubility and thermal properties of these materials, which can be pivotal for their practical applications (Xiaolong Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, play a significant role in the utility of bromophenyl compounds. The study of their transformation under chlorination and their behavior as antioxidants showcases the complex nature of their chemical reactivity and potential as functional materials (Wenrui Xiang et al., 2020); (M. Wijtmans et al., 2004).
Safety and Hazards
Direcciones Futuras
Research into brominated organic compounds is ongoing, with potential applications in various fields such as medicinal chemistry and material science . Future research could focus on understanding the biological activity and mechanism of action of “2-(4-bromophenoxy)-N-2-pyridinylacetamide”, as well as optimizing its synthesis .
Mecanismo De Acción
Target of Action
It is known that similar compounds have been studied for their anti-cancer properties .
Mode of Action
It is likely that the compound interacts with its targets at a molecular level, causing changes that could potentially inhibit the growth of cancer cells .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and proliferation, given its potential anti-cancer properties .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the potential anti-cancer properties of similar compounds, it is likely that the compound could inhibit the growth of cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-10-4-6-11(7-5-10)18-9-13(17)16-12-3-1-2-8-15-12/h1-8H,9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAYCXLGQWAPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)




![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

